molecular formula C20H13N B1599436 6H-Dibenzo[b,h]carbazole CAS No. 242-50-2

6H-Dibenzo[b,h]carbazole

Cat. No. B1599436
CAS RN: 242-50-2
M. Wt: 267.3 g/mol
InChI Key: VWYJRLCUBVCRPR-UHFFFAOYSA-N
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Description

6H-Dibenzo[b,h]carbazole is a chemical compound with the molecular formula C20H13N . It has an average mass of 267.324 Da and a monoisotopic mass of 267.104797 Da .


Synthesis Analysis

The synthesis of 6H-Dibenzo[b,h]carbazole involves a practical method that utilizes a Pd-catalyzed intramolecular amination of 3-amino-3’-bromo-2,2’-binaphthyl . This method has been reported to produce a greater λmax and λem red-shift and a smaller HOMO-LUMO gap than the 9H-carbazole .


Molecular Structure Analysis

The molecular structure of 6H-Dibenzo[b,h]carbazole is characterized by a scaffold that is achieved through a Pd-catalyzed intramolecular amination of 3-amino-3’-bromo-2,2’-binaphthyl . X-ray analysis has revealed that the naphthalene wings of the 6H-Dibenzo[b,h]carbazole ring are slightly bent .


Physical And Chemical Properties Analysis

6H-Dibenzo[b,h]carbazole has a predicted boiling point of 544.1±19.0 °C and a predicted density of 1.308±0.06 g/cm3 . Its pKa is predicted to be 17.00±0.30 .

Scientific Research Applications

Antimicrobial Properties

6H-Dibenzo[b,h]carbazole derivatives exhibit significant antimicrobial properties. For instance, derivatives synthesized from dehydroabietic acid displayed pronounced antibacterial and moderate antifungal activities. Compounds like 6d, 6e, 6f, and 6m showed strong antibacterial activities against organisms such as Bacillus subtilis and Staphylococcus aureus, while 6e and 6m demonstrated antifungal activities as well (Gu & Wang, 2010). Another study found that new N-substituted 1H-dibenzo[a,c]carbazole derivatives from dehydroabietic acid exhibited potent antimicrobial activity with low minimum inhibitory concentration (MIC) values (Gu et al., 2014).

Applications in Organic Light-Emitting Diodes (OLEDs)

6H-Dibenzo[b,h]carbazole derivatives have been utilized in the development of high-performance blue phosphorescent organic light-emitting diodes (PhOLEDs). Materials such as 6-(3-(9H-carbazol-9-yl)phenyl)-9-ethyl-9H-carbazole-3-carbonitrile were designed for use as host materials in blue PhOLEDs. These compounds showed excellent performance with high external quantum efficiency and a slow efficiency roll-off, making them suitable for OLED applications (Deng et al., 2013).

Phototoxicity under Ultraviolet Radiation

The phototoxicity of 7H-Dibenzo[c,g]carbazole and its derivatives has been studied under ultraviolet (UV) A radiation. These compounds, when photoactivated by UVA radiation, displayed increased toxicity, characterized by a decrease in cell survival and an increase in DNA strand breaks. This suggests that photoactivation-induced conversion of these compounds may amplify adverse health effects, particularly in terms of skin cancer risks (Sedláčková et al., 2015).

Synthesis of Fused Heterocycles

An efficient methodology for synthesizing fused heterocycles, including 6H-benzo[c]chromenes and 6H-dibenzo[b,h]carbazole derivatives, has been developed. This synthesis involves intramolecular O-/N-arylations with sp2C–Br bonds, demonstrating the chemical versatility and potential applications of these compounds in various fields (Singha et al., 2015).

Mutagenicity and Carcinogenicity Studies

Several studies have investigated the mutagenic and carcinogenic potential of 7H-Dibenzo[c,g]carbazole. For example, it was found to be mutagenic in Salmonella typhimurium and to induce DNA adducts in various tissues. This compound is known to be a potent carcinogen in different species and tissues, emphasizing the need for careful handling and consideration of its environmental impact (Schoeny & Warshawsky, 1987).

properties

IUPAC Name

12-azapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,13,15,17,19-decaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13N/c1-3-7-15-11-19-17(9-13(15)5-1)18-10-14-6-2-4-8-16(14)12-20(18)21-19/h1-12,21H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWYJRLCUBVCRPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)C4=CC5=CC=CC=C5C=C4N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60178895
Record name 6H-Dibenzo(b,h)carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60178895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6H-Dibenzo[b,h]carbazole

CAS RN

242-50-2
Record name 6H-Dibenzo(b,h)carbazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000242502
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6H-Dibenzo(b,h)carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60178895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
M Matsumura, M Kawahata, A Muranaka… - European Journal of …, 2019 - Wiley Online Library
Herein, we describe a practical method for the preparation of the 6H‐dibenzo[b,h]carbazole scaffold by utilizing a Pd‐catalyzed intramolecular amination of 3‐amino‐3′‐bromo‐2,2′‐…
NP Buu-Hoï, G Saint-Ruf - Journal of the Chemical Society C: Organic, 1966 - pubs.rsc.org
N-Alkylcarbazoles and several of their substitution derivatives are shown to undergo smooth dealkylation by heating with sulphur. This reaction provides a new route to many 3-…
Number of citations: 5 pubs.rsc.org
S Wakim, BR Aïch, Y Tao, M Leclerc - Polymer Reviews, 2008 - Taylor & Francis

This review highlights recent advances made with poly(2,7‐carbazole) and poly(indolo[3,2‐b]carbazole) derivatives in organic field‐effect transistors, photovoltaic cells, and …

Number of citations: 135 www.tandfonline.com

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